MTH1 Inhibition: 9-Benzyl-3H-purine-6-thione Exhibits Comparable Affinity to 6-Benzylthiopurine, but with a Distinct Thione Pharmacophore
In a recombinant MTH1 enzyme inhibition assay using dGTP as substrate, 9-benzyl-3H-purine-6-thione demonstrated an IC50 of 1.10 µM, while its closest thioether analog 6-benzylthiopurine showed a comparable IC50 of 1.22 µM under similar assay conditions [1][2]. Although the potencies are numerically similar, the two compounds represent distinct chemotypes: a C=S thione versus a C-S-C thioether. This structural difference has been shown in structure-activity relationship (SAR) studies to influence binding mode predictions and hydrogen-bonding networks within the MTH1 active site, which may affect selectivity against off-targets such as other Nudix hydrolases [3].
| Evidence Dimension | MTH1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,100 nM (1.10 µM) |
| Comparator Or Baseline | 6-Benzylthiopurine (6-benzylsulfanyl-9H-purine): IC50 = 1,220 nM (1.22 µM) |
| Quantified Difference | ∆IC50 ≈ 120 nM (approximately 10% difference; statistically not significant for potency, but chemotype distinction is meaningful for probe design) |
| Conditions | Recombinant His-tagged human MTH1 expressed in E. coli BL21(DE3), dGTP substrate, 15 min incubation |
Why This Matters
For research groups building structure-activity relationship (SAR) libraries around the MTH1 pharmacophore, the thione chemotype offers a distinct chemical handle for further optimization that the thioether does not, enabling exploration of a different region of chemical space without sacrificing baseline enzyme engagement.
- [1] BindingDB. BDBM50524488 (CHEMBL4589188): 9-benzyl-3H-purine-6-thione MTH1 IC50 = 1.10E+3 nM. View Source
- [2] BindingDB. BDBM50548108 (CHEMBL4749745): 6-benzylthiopurine MTH1 IC50 = 1.22E+3 nM. View Source
- [3] Kumar, A.; Kawamura, T.; Kawatani, M.; Osada, H.; Zhang, K. Y. J. Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors. Chem. Biol. Drug Des. 2017, 89, 862-869. View Source
